molecular formula C9H12BrClN2 B13903314 5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride

Cat. No.: B13903314
M. Wt: 263.56 g/mol
InChI Key: WZXXCTSSVQXTAL-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrrole ring, with a bromine atom and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with a brominated acyl compound, followed by cyclization under basic conditions . The reaction conditions often include the use of solid alumina and room temperature for the initial coupling, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The exact mechanism of action of 5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and two methyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12BrClN2

Molecular Weight

263.56 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c1-9(2)5-12-8-7(9)3-6(10)4-11-8;/h3-4H,5H2,1-2H3,(H,11,12);1H

InChI Key

WZXXCTSSVQXTAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=N2)Br)C.Cl

Origin of Product

United States

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